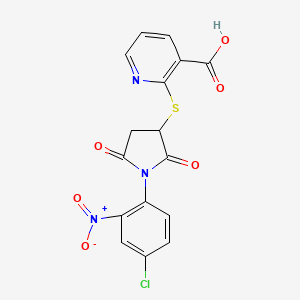

2-((1-(4-Chloro-2-nitrophenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Industrial Production and Environmental Impact Nicotinic acid, a derivative closely related to the compound , plays a crucial role in various industrial applications, especially in the food, pharmaceutical, and biochemical industries. Its production, however, poses environmental challenges due to by-products like nitrous oxide, which have significant greenhouse effects. There is an ongoing effort to develop greener, more sustainable methods of nicotinic acid production to align with the principles of green chemistry and reduce environmental burdens (Lisicki, Nowak, & Orlińska, 2022).

Herbicidal Applications Nicotinic acid and its derivatives have shown promise in the development of novel herbicides. Research into N-(arylmethoxy)-2-chloronicotinamides derived from nicotinic acid has revealed compounds with excellent herbicidal activity against various plant species. This suggests potential applications in agriculture for managing weed growth, emphasizing the role of nicotinic acid derivatives in creating more effective and possibly environmentally friendly herbicides (Yu et al., 2021).

Pharmacological Properties Vasorelaxation and Antioxidation

In the pharmaceutical industry, thionicotinic acid derivatives, which share a structural relationship with the compound of interest, have been studied for their vasorelaxant and antioxidative properties. These derivatives demonstrate the potential for therapeutic applications, particularly in treatments involving vasorelaxation and antioxidation. Such research paves the way for the development of new drugs based on nicotinic acid derivatives, highlighting their significance in medical research and drug development (Prachayasittikul et al., 2010).

Separation Techniques and Enhanced Recovery The separation and recovery of nicotinic acid from industrial processes have seen advancements through the use of reactive extraction techniques. Using solvating extractants like tri-n-octyl phosphine oxide and tri-n-butyl phosphate has improved the efficiency of nicotinic acid recovery. This not only optimizes the production process but also contributes to the sustainability of industrial operations by enhancing resource utilization and reducing waste (Kumar, Wasewar, & Babu, 2008).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[1-(4-chloro-2-nitrophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylpyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10ClN3O6S/c17-8-3-4-10(11(6-8)20(25)26)19-13(21)7-12(15(19)22)27-14-9(16(23)24)2-1-5-18-14/h1-6,12H,7H2,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPZBEDCUYPOYQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)N(C1=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-])SC3=C(C=CC=N3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10ClN3O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1,3-dimethyl-7-(2-methylphenyl)-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-methylacetamide](/img/structure/B2598939.png)

![8-Methoxy-3-[7-(3-methylbut-2-enoxy)-2-oxochromen-4-yl]chromen-2-one](/img/structure/B2598942.png)

![(2E)-N-methyl-4-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}formamido)but-2-enamide](/img/structure/B2598943.png)

![[3-Methyl-5-(trifluoromethyl)thiophen-2-yl]methanol](/img/structure/B2598944.png)

![2,3,4-trichloro-N-[1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2598947.png)

![8-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1,3-dimethyl-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2598951.png)

![Potassium;(2,2-difluorospiro[3.3]heptan-6-yl)-trifluoroboranuide](/img/structure/B2598953.png)